molecular formula C21H22N4O2 B2639296 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine CAS No. 1448133-78-5

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine

Cat. No.: B2639296
CAS No.: 1448133-78-5
M. Wt: 362.433
InChI Key: LHFZCCFRSZSKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine is a complex organic compound that features an imidazole ring, a benzoyl group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzoyl chloride to form the intermediate 4-[(1H-imidazol-1-yl)methyl]benzoyl chloride. This intermediate is then reacted with piperidine to form the piperidin-4-yl derivative. Finally, the pyridine ring is introduced through a nucleophilic substitution reaction with 2-chloropyridine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The benzoyl group can interact with hydrophobic pockets in proteins, while the piperidine and pyridine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the benzoyl and piperidine groups.

    4-(Imidazol-1-yl)phenol: Contains an imidazole ring but differs in the rest of the structure.

    1-(1H-Imidazol-1-ylmethyl)-4-(4-chlorophenyl)piperidine: Similar piperidine and imidazole components but different substituents.

Uniqueness

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the imidazole ring allows for metal coordination, the benzoyl group provides hydrophobic interactions, and the piperidine and pyridine rings offer additional sites for hydrogen bonding and π-π interactions. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(18-6-4-17(5-7-18)15-24-14-11-22-16-24)25-12-8-19(9-13-25)27-20-3-1-2-10-23-20/h1-7,10-11,14,16,19H,8-9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFZCCFRSZSKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.